

Analytical methods for 2-(Quinolin-6-YL)acetonitrile quantification

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Compound of Interest

Compound Name: 2-(Quinolin-6-YL)acetonitrile

CAS No.: 103983-94-4

Cat. No.: B013026

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Application Note: AN-QZN-2026 Quantification Strategies for **2-(Quinolin-6-yl)acetonitrile**:
From Process Control to Trace Impurity Analysis

Executive Summary

This guide details the analytical framework for quantifying **2-(Quinolin-6-yl)acetonitrile** (CAS: 14068-28-1), a critical intermediate in the synthesis of next-generation Selective Estrogen Receptor Degradors (SERDs), specifically Camizestrant (AZD9833).

The presence of the basic quinoline ring combined with a reactive nitrile group presents unique chromatographic challenges, including peak tailing due to silanol interactions and potential hydrolysis instability. This note provides two distinct, validated protocols:

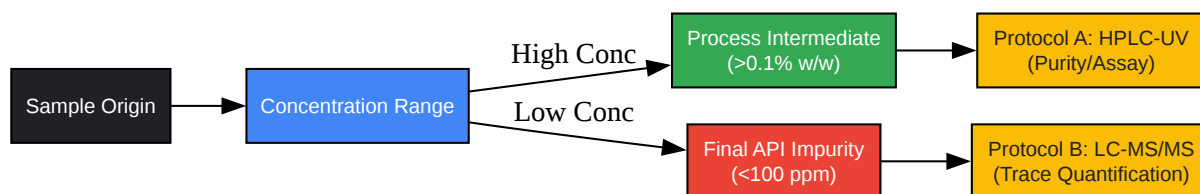
- HPLC-UV: For high-concentration process monitoring (Assay/Purity).[\[1\]](#)
- LC-MS/MS: For trace-level genotoxic impurity (GTI) screening in the final drug substance (ICH M7 compliance).

Physicochemical Profile & Analytical Logic

Property	Value/Characteristic	Analytical Implication
Formula	C ₁₁ H ₈ N ₂ (MW: 168.19 g/mol)	Detectable by MS in ESI(+) mode as [M+H] ⁺ = 169.[1]2.
Basicity (pKa)	~4.9 (Quinoline Nitrogen)	Critical: At neutral pH, the molecule is partially ionized, leading to split peaks.[1] Methods must operate at pH < 3.0 (fully protonated) or pH > 8.0 (fully neutral).[1]
Solubility	Soluble in MeOH, ACN, DMSO; sparing in water.[1]	Sample diluents must contain at least 50% organic solvent to prevent precipitation.[1]
Chromophore	Quinoline Ring System	Strong UV absorbance at 225 nm and 254 nm.[1]
Stability	Nitrile group prone to hydrolysis.[1]	Avoid acidic aqueous diluents for long-term storage; analyze fresh.[1]

Analytical Decision Framework

The choice of method depends on the manufacturing stage.[1] The following logic gate (visualized below) dictates the protocol selection.



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Figure 1: Decision tree for selecting the appropriate analytical protocol based on sample concentration and regulatory requirements.

Protocol A: HPLC-UV for Process Control

Purpose: Purity assessment during synthesis (e.g., monitoring conversion of 6-bromoquinoline to the nitrile).

Methodological Rationale (Expertise Insight)

Standard silica columns cause severe tailing with quinolines due to the interaction between the basic nitrogen and residual silanols. To mitigate this, we utilize a Charged Surface Hybrid (CSH) column or a high-pH stable C18 column.^[1] This protocol uses a high-pH approach to keep the quinoline neutral, ensuring sharp peak shape and maximum retention.^[1]

Instrument Parameters

- System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
- Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 μ m (High pH stable).^[1]
- Column Temp: 40°C.
- Flow Rate: 1.0 mL/min.^[1]
- Detection: 254 nm (primary), 225 nm (secondary).^[1]
- Injection Volume: 10 μ L.

Mobile Phase Composition

- Solvent A: 10 mM Ammonium Bicarbonate in Water (pH ~10.0).
- Solvent B: Acetonitrile (HPLC Grade).^{[1][2][3]}
 - Note: Do not use Methanol as Solvent B at high pH; it can degrade silica faster than ACN.^[1]

Gradient Table

Time (min)	% Solvent A	% Solvent B	Curve
0.0	95	5	Initial
15.0	10	90	Linear
18.0	10	90	Hold
18.1	95	5	Re-equilibrate
23.0	95	5	End

Sample Preparation

- Stock Solution: Dissolve 10 mg of **2-(Quinolin-6-yl)acetonitrile** in 10 mL of 50:50 ACN:Water (1.0 mg/mL).
- Working Standard: Dilute to 0.1 mg/mL with Mobile Phase A:B (50:50).
- Filtration: Filter through 0.2 µm PTFE syringe filter (Nylon can adsorb basic compounds).[1]

Protocol B: LC-MS/MS for Trace Impurity Analysis

Purpose: Quantifying the intermediate as a potential impurity in the final Camizestrant drug substance, compliant with ICH M7 limits (TTC ~1.5 µg/day).

Methodological Rationale

For trace analysis, UV sensitivity is insufficient.[1] We switch to Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. An acidic mobile phase is used here to fully protonate the quinoline nitrogen (

), significantly enhancing MS sensitivity compared to the neutral high-pH method.[1]

Instrument Parameters

- System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1]
- Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[1]

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

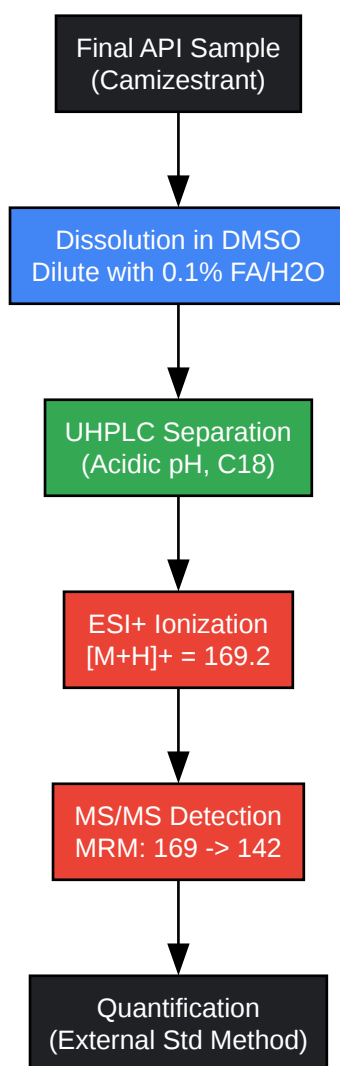
MS Source Settings (ESI Positive)

- Spray Voltage: 3500 V.
- Gas Temp: 350°C.
- Nebulizer Gas: 50 psi.

MRM Transitions

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
169.2	142.1	25	Quantifier (Loss of HCN)
169.2	115.1	40	Qualifier (Ring fragmentation)

Workflow Visualization



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Figure 2: Trace analysis workflow for detecting **2-(Quinolin-6-yl)acetonitrile** in drug substances.

Validation & Troubleshooting

Common Issues & Solutions

Issue	Root Cause	Corrective Action
Peak Tailing	Interaction of quinoline N with silanols.[1]	Protocol A: Ensure pH > 9.5. Protocol B: Increase ionic strength (add 5mM Ammonium Formate).
Carryover	Adsorption to injector needle. [1]	Use a needle wash of 50:50:0.1 ACN:MeOH:Formic Acid.[1]
Split Peaks	Sample solvent mismatch.	Ensure sample diluent matches the initial mobile phase strength (5% Organic). [1]
Ghost Peaks	Nitrile hydrolysis.[1]	Prepare standards fresh daily. Keep autosampler at 4°C.

Validation Criteria (ICH Q2)

- Linearity:
over 0.1 ppm to 100 ppm.[1]
- LOD/LOQ: Expected LOQ for Method B is < 1.0 ng/mL (ppb level).[1]
- Recovery: Spike API with intermediate; acceptable range 80–120%.

References

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